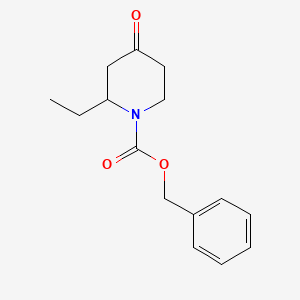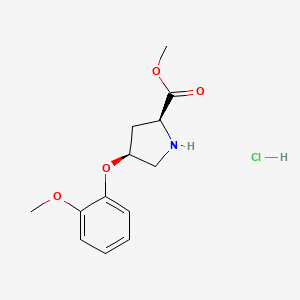
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride, or methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl, is a synthetic compound used in a variety of laboratory experiments and scientific research applications. Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate HCl is a derivative of pyrrolidinecarboxylic acid, which is a naturally occurring amino acid found in a variety of plants and animals. This compound has a wide range of potential uses due to its unique chemical structure, which is why it has become popular for use in laboratory experiments and scientific research applications.
Scientific Research Applications
Methoxylation Processes and Applications Research on methoxylation processes, such as the photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol, highlights the chemical transformations that can occur under specific conditions, such as UV irradiation and the presence of acid. These processes are significant in organic synthesis, providing pathways to modify chemical structures for various applications, including the synthesis of pharmaceuticals and agrochemicals (Sugiyama et al., 1981).
Synthesis and Structure Verification The synthesis and structure verification of chlorinated 4-Methoxyphenols as models for metabolites of chlorophenolic compounds demonstrate the importance of methoxy groups in understanding the metabolic pathways and potential toxicological profiles of environmental contaminants (Knuutinen et al., 1988).
Derivatives and Their Applications The preparation and investigation of various methoxyphenol derivatives, such as those used in the synthesis of anti-inflammatory agents or as ligands in chiral copper complexes, show the broad applicability of such compounds in medicinal chemistry and catalysis (Moloney, 2001); (Leyendecker & Laucher, 1983).
Environmental and Analytical Chemistry Applications Studies on methoxyphenols as proxies for terrestrial biomass in organic geochemistry, as well as the synthesis of fluoroionophores based on methoxyphenol derivatives for metal cation detection, indicate the role of such compounds in environmental monitoring and analytical chemistry (Vane & Abbott, 1999); (Hong et al., 2012).
properties
IUPAC Name |
methyl (2S,4S)-4-(2-methoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-16-11-5-3-4-6-12(11)18-9-7-10(14-8-9)13(15)17-2;/h3-6,9-10,14H,7-8H2,1-2H3;1H/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMLLXHWBASQML-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)

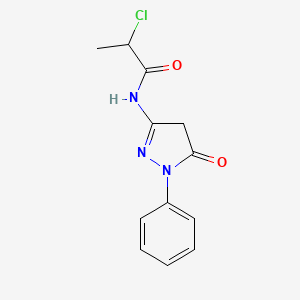
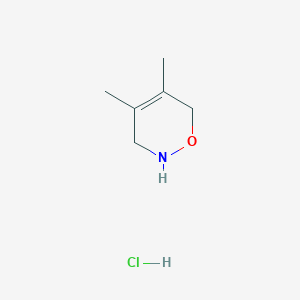

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)
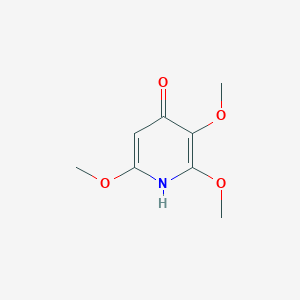
![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
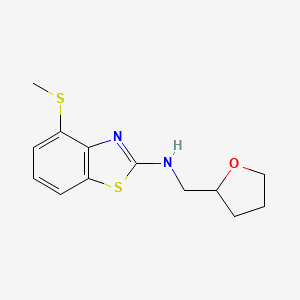
![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)


![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)
